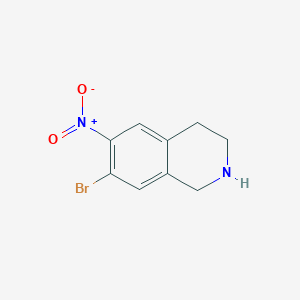

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

The compound 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative. While the specific compound is not directly mentioned in the provided papers, related brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating the potential biological relevance and natural occurrence of similar compounds .

Synthesis Analysis

The synthesis of related brominated tetrahydroisoquinolines has been achieved through semisynthesis using brominated tyrosine derivatives as starting materials. For example, compounds similar to 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline were semisynthesized from a brominated tyrosine derivative identified as compound 4 in the study . Another synthesis approach for a related compound, 6-Bromo-1,2,3,4-tetrahydroisoquinoline, involved lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in a one-pot process, with subsequent removal of the tert-butyl group . These methods could potentially be adapted for the synthesis of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a bromine atom and other functional groups attached to the tetrahydroisoquinoline core. The structure determination of these compounds is typically carried out using spectroscopic methods such as high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) data . These techniques would be essential for confirming the structure of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Chemical Reactions Analysis

The chemical reactivity of brominated tetrahydroisoquinolines can be inferred from their functional groups. The presence of a bromine atom suggests potential for nucleophilic substitution reactions, while the nitro group could be involved in reduction reactions or serve as an electrophile in aromatic substitution. The specific chemical reactions of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline would need to be studied experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated tetrahydroisoquinolines would include their solubility, melting point, and stability, which are influenced by the presence of bromine and other substituents. The polar fractions of an ethanolic extract from Rhodomela confervoides were used to isolate similar compounds, suggesting that these compounds have some degree of solubility in polar solvents . The exact properties of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline would require empirical determination.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Convenient Synthesis Techniques

Researchers have developed methods for synthesizing derivatives of 7-bromo-1,2,3,4-tetrahydroisoquinoline, highlighting its significance as an intermediate in chemical synthesis. For instance, a method involving lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination, facilitates the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds, emphasizing its versatility in organic synthesis (Zlatoidský & Gabos, 2009).

Novel Synthetic Approaches

Another study focuses on the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes to afford tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, demonstrating the compound's role in the synthesis of complex nitrogen-containing heterocycles, which could have implications in drug development and materials science (Voskressensky et al., 2010).

Biochemical Applications

Enzyme Inhibition Studies

A study on 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinolines, including 7-bromo derivatives, evaluated their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) and affinity for the alpha2-adrenoceptor. This research provides insights into the biochemical activity of such compounds and their potential therapeutic applications, particularly in the context of neurological disorders (Grunewald et al., 2005).

Local Anesthetic Activity and Toxicity Evaluation

In a recent study, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, potentially including 7-bromo derivatives, was synthesized and their local anesthetic activity and acute toxicity were evaluated. This research underscores the compound's potential in developing new anesthetics with improved safety profiles, highlighting the importance of structural modifications to enhance therapeutic value while minimizing toxicity (Azamatov et al., 2023).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

THIQs are known to exert diverse biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and require specific delivery methods for effective use.

Result of Action

As a THIQ, it may have diverse biological activities, but specific effects would depend on its exact mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it is incompatible with oxidizing agents . Its insolubility in water could also affect its behavior in different environments .

Propiedades

IUPAC Name |

7-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIZUKAIRKGUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

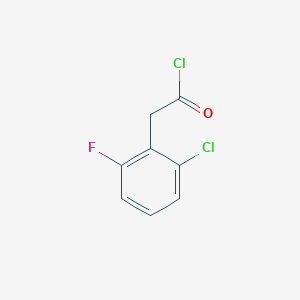

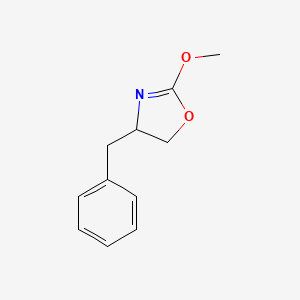

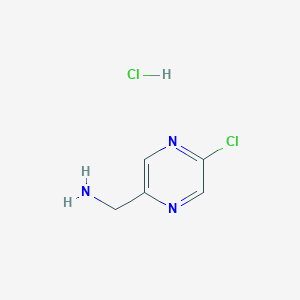

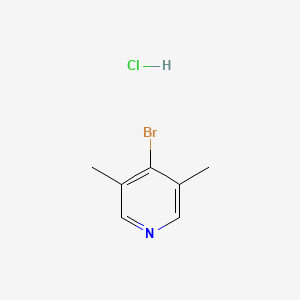

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

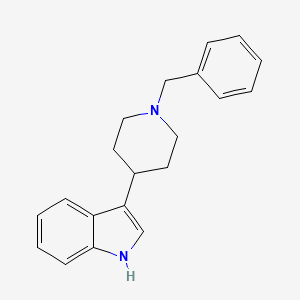

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)